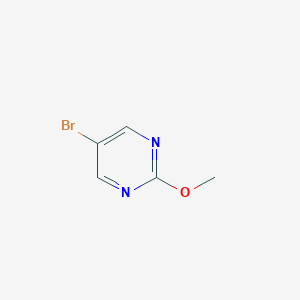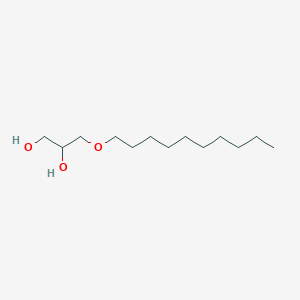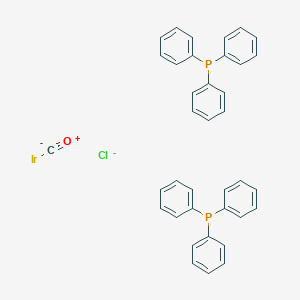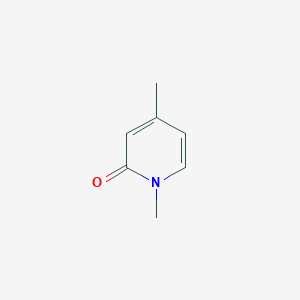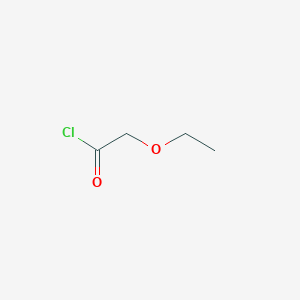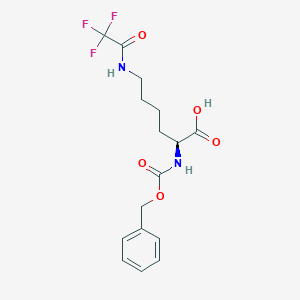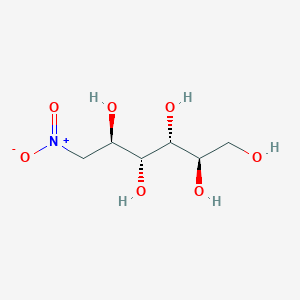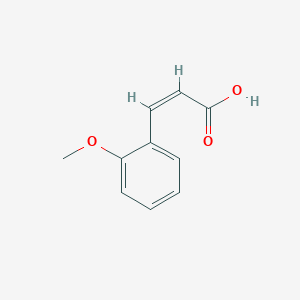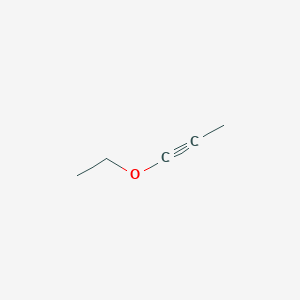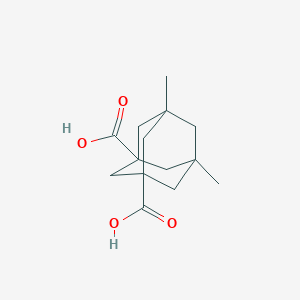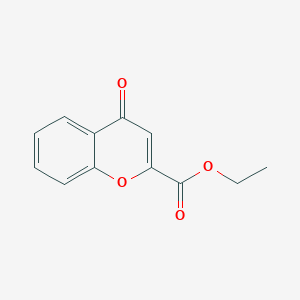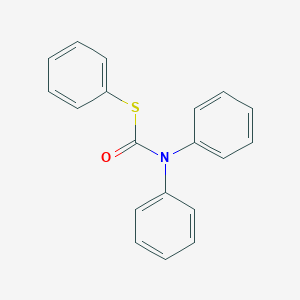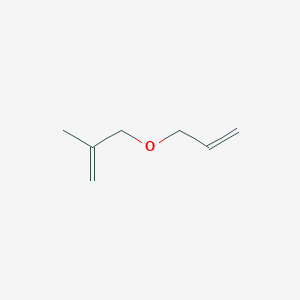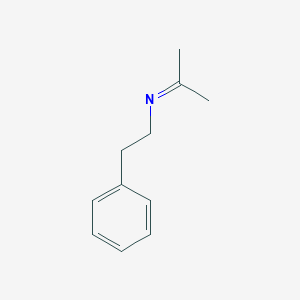
Phenethylamine, N-isopropylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, N-isopropylidene-, also known as N-isopropylphenethylamine or N-phenylisopropylamine, is a chemical compound that belongs to the class of substituted phenethylamines. It is a colorless liquid that is used in various scientific research applications, including as a precursor for the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action of Phenethylamine, N-isopropylidene-, is not fully understood. However, it is believed to interact with the central nervous system by binding to certain receptors, including dopamine and serotonin receptors.
Biochemische Und Physiologische Effekte
Phenethylamine, N-isopropylidene-, has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy. It has also been found to have anxiogenic effects, causing feelings of anxiety and nervousness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenethylamine, N-isopropylidene-, in lab experiments is its ability to act as a precursor for the synthesis of other compounds. However, its anxiogenic effects may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving Phenethylamine, N-isopropylidene-. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a precursor. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Synthesemethoden
The synthesis of Phenethylamine, N-isopropylidene-, involves the reaction of phenethylamine with acetone in the presence of hydrochloric acid. The resulting product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, N-isopropylidene-, is commonly used in scientific research as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic chemistry reactions.
Eigenschaften
CAS-Nummer |
10433-34-8 |
|---|---|
Produktname |
Phenethylamine, N-isopropylidene- |
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-(2-phenylethyl)propan-2-imine |
InChI |
InChI=1S/C11H15N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
NOODETHOLPRZFC-UHFFFAOYSA-N |
SMILES |
CC(=NCCC1=CC=CC=C1)C |
Kanonische SMILES |
CC(=NCCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



